![molecular formula C23H26N6O4S B2625512 N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide CAS No. 1116065-26-9](/img/structure/B2625512.png)
N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide
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Description
N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has focused on their synthesis, crystal structure, vibrational properties, and theoretical studies. These compounds' structures are confirmed through various spectroscopic methods and X-ray diffraction, providing insights into their conformational stability and intermolecular interactions within crystals. Such studies are fundamental for understanding the chemical and physical properties of these compounds, laying the groundwork for further applications in medicinal chemistry and materials science (Sun et al., 2021).
Potential Therapeutic Applications
Compounds within this chemical class have been investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. Novel derivatives have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising cytotoxicity profiles. For example, certain derivatives have shown significant antioxidant activity, comparable to or exceeding that of known antioxidants such as ascorbic acid, and have exhibited selective cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020). Moreover, these compounds' antimicrobial properties have been evaluated, with some demonstrating good to moderate activity against a range of microorganisms, indicating their potential as leads for developing new antimicrobial agents (Özyanik et al., 2012).
Molecular Target Interactions
Further research has explored the interaction of similar compounds with molecular targets, such as human adenosine receptors, highlighting their potential as highly potent and selective ligands. These studies provide valuable insights into the molecular mechanisms underlying the biological activity of these compounds and their potential therapeutic applications (Okamura et al., 2002).
properties
IUPAC Name |
N-butan-2-yl-3-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKMANMXVXVPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide |
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